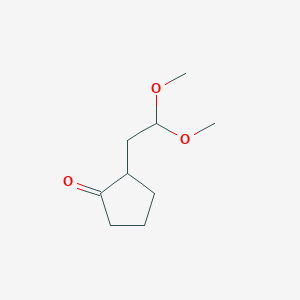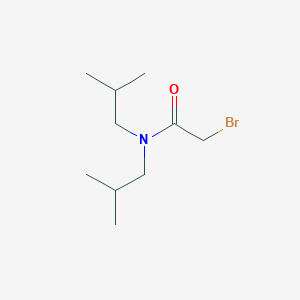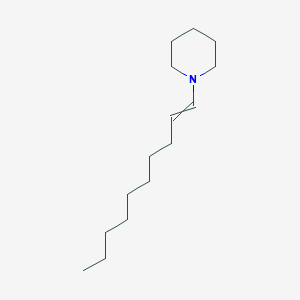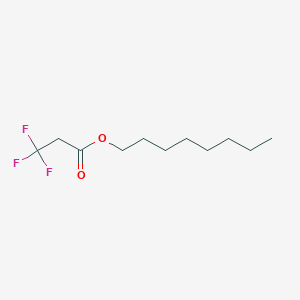![molecular formula C15H12N4O B14298701 N-[(E)-(fluoren-9-ylideneamino)diazenyl]acetamide](/img/structure/B14298701.png)
N-[(E)-(fluoren-9-ylideneamino)diazenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-(fluoren-9-ylideneamino)diazenyl]acetamide is an organic compound that belongs to the class of amides It features a fluorenylideneamino group attached to a diazenylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(fluoren-9-ylideneamino)diazenyl]acetamide typically involves the reaction of fluorenone with hydrazine to form fluorenylidenehydrazine. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions generally include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[(E)-(fluoren-9-ylideneamino)diazenyl]acetamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amide or diazenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Fluorenone derivatives
Reduction: Fluorenylamines
Substitution: N-substituted fluorenylacetamides
Aplicaciones Científicas De Investigación
N-[(E)-(fluoren-9-ylideneamino)diazenyl]acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of N-[(E)-(fluoren-9-ylideneamino)diazenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, altering their function and activity. The pathways involved may include:
Inhibition of enzyme activity: By binding to the active site of enzymes.
Interference with DNA replication: By intercalating into the DNA structure.
Modulation of signaling pathways: By interacting with receptors or other signaling molecules.
Comparación Con Compuestos Similares
N-[(E)-(fluoren-9-ylideneamino)diazenyl]acetamide can be compared with other similar compounds, such as:
Fluorenone derivatives: Similar in structure but lack the diazenylacetamide group.
Azo compounds: Contain the diazenyl group but differ in the attached functional groups.
Acetamides: Similar in containing the acetamide moiety but differ in the attached aromatic groups.
The uniqueness of this compound lies in its combination of the fluorenylideneamino and diazenylacetamide groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H12N4O |
|---|---|
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
N-[(E)-(fluoren-9-ylideneamino)diazenyl]acetamide |
InChI |
InChI=1S/C15H12N4O/c1-10(20)16-18-19-17-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9H,1H3,(H,16,19,20) |
Clave InChI |
QYLOCLNECIRMLQ-UHFFFAOYSA-N |
SMILES isomérico |
CC(=O)N/N=N/N=C1C2=CC=CC=C2C3=CC=CC=C31 |
SMILES canónico |
CC(=O)NN=NN=C1C2=CC=CC=C2C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-[1-(Furan-2-yl)-2-nitroethyl]-2H-1,3-benzodioxole](/img/structure/B14298648.png)
![Propyl [2-(4-chlorobenzene-1-sulfonyl)ethyl]carbamate](/img/structure/B14298649.png)
![1-{[Iodo(dimethyl)silyl]methyl}piperidin-2-one](/img/structure/B14298650.png)
![Bicyclo[4.2.2]deca-1(8),2,4,6,9-pentaene](/img/structure/B14298654.png)
![Benzene, [(hexylseleno)methyl]-](/img/structure/B14298655.png)

![2-[(3,7,13-Trihydroxyoctadecanoyl)amino]ethane-1-sulfonic acid](/img/structure/B14298679.png)
![1,3-Dibromo-2-[(1,3-dibromo-2-fluoropropan-2-yl)oxy]-2-fluoropropane](/img/structure/B14298690.png)
![Magnesium, bromo[9-[(tetrahydro-2H-pyran-2-yl)oxy]nonyl]-](/img/structure/B14298692.png)
